N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
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Overview
Description
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide is a chemical compound with the molecular formula C12H15N2OS. It is a white to off-white solid that is typically stored in a refrigerator to maintain its stability
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with a number of lipophilic amino acids .
Mode of Action
It is known that the compound undergoes a reaction via β-attack on the benzylidene moiety followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .
Pharmacokinetics
It is known that the compound is a white to off-white solid and should be stored in a refrigerator .
Result of Action
Similar compounds have been reported to have inhibitory effects against certain organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide typically involves a multi-step process. One common method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride to form a chloroacetamido derivative. This intermediate is then reacted with hydrazine hydrate to yield the desired compound . The reaction conditions often include room temperature and the use of solvents such as chloroform and sodium sulfate for extraction and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylacetamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylacrylamide
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyano and propionamide groups contribute to its reactivity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQULTXYCPXNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355635 |
Source
|
Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61627-58-5 |
Source
|
Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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